Cas no 784144-78-1 (2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole)

2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole is a structurally complex heterocyclic compound featuring a chromene core fused with a dihydroisoxazole ring and a trifluoromethyl substituent. Its spirocyclic architecture enhances molecular rigidity, potentially improving binding affinity in medicinal chemistry applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties. The compound’s unique scaffold offers versatility as an intermediate in synthesizing biologically active molecules, particularly in developing enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility further support its utility in targeted organic synthesis.
2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole structure
784144-78-1 structure
商品名:2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole
CAS番号:784144-78-1
MF:C18H12F3NO2
メガワット:331.288595199585
CID:6783743
PubChem ID:11278957

2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole 化学的及び物理的性質

名前と識別子

    • 3'-Phenyl-2-(trifluoromethyl)-4'H-spiro[chromene-4,5'-isoxazole]
    • 784144-78-1
    • 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole
    • AKOS025212786
    • インチ: 1S/C18H12F3NO2/c19-18(20,21)16-11-17(13-8-4-5-9-15(13)23-16)10-14(22-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2
    • InChIKey: PXMXKQCTLQOPNS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC2(C3C=CC=CC=3O1)CC(C1C=CC=CC=1)=NO2)(F)F

計算された属性

  • せいみつぶんしりょう: 331.08201311g/mol
  • どういたいしつりょう: 331.08201311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 1
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634433-1g
3'-Phenyl-2-(trifluoromethyl)-4'H-spiro[chromene-4,5'-isoxazole]
784144-78-1 98%
1g
¥6846.00 2024-04-29

2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole 関連文献

2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazoleに関する追加情報

Recent Advances in the Study of 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole (CAS: 784144-78-1)

The compound 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole (CAS: 784144-78-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by the presence of a trifluoromethyl group and a chromene-isoxazole hybrid scaffold, exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological potential.

One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole acts as a potent inhibitor of NF-κB, a transcription factor central to inflammatory responses and tumorigenesis. The study utilized in vitro and in vivo models to validate the compound's efficacy, showing significant reduction in pro-inflammatory cytokine production and tumor growth inhibition.

Another notable advancement is the development of more efficient synthetic routes for this compound. Traditional methods often involved multi-step reactions with low yields and poor selectivity. However, a recent publication in Organic Letters (2024) described a novel one-pot synthesis strategy that significantly improves yield and reduces reaction time. This breakthrough not only facilitates large-scale production but also enables the generation of derivatives for structure-activity relationship (SAR) studies, further expanding the compound's therapeutic potential.

In addition to its anti-inflammatory and anticancer properties, recent investigations have explored the antimicrobial activity of 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The compound's ability to disrupt bacterial cell wall synthesis and biofilm formation highlights its potential as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to enhance its pharmacokinetic profile. For example, a 2023 study in Molecular Pharmaceutics demonstrated that encapsulating the compound in polymeric nanoparticles improved its solubility and targeted delivery to tumor sites, reducing systemic toxicity.

In conclusion, 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole (CAS: 784144-78-1) represents a versatile scaffold with broad therapeutic potential. Recent research has shed light on its mechanisms of action, optimized its synthesis, and explored new applications in inflammation, cancer, and infectious diseases. Future studies should focus on overcoming translational barriers and advancing this compound toward clinical trials. The ongoing exploration of its derivatives and delivery systems holds promise for the development of next-generation therapeutics in chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd